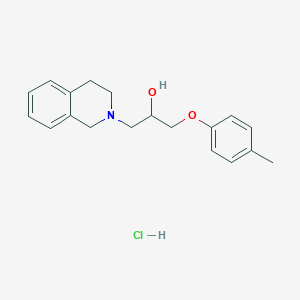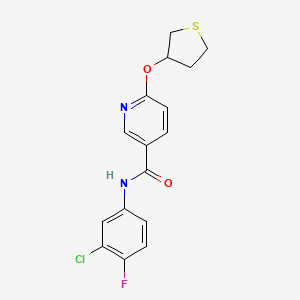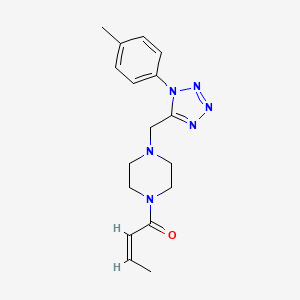![molecular formula C12H17NO4 B2971070 Methyl N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate CAS No. 35690-71-2](/img/structure/B2971070.png)
Methyl N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate, also known as methiocarb, is a carbamate insecticide that has been widely used in agriculture and public health for pest control. Methiocarb is a broad-spectrum insecticide that can control a wide range of pests such as aphids, thrips, mites, and whiteflies.
Scientific Research Applications
Synthesis and Chemical Properties
- Diastereoselective Intramolecular α-Amidoalkylation Reactions : This compound has been utilized in the diastereoselective intramolecular α-amidoalkylation reactions of L-DOPA derivatives, leading to the asymmetric synthesis of Pyrrolo[2,1-a]isoquinolines (E. Garcia, S. Arrasate, E. Lete, & N. Sotomayor, 2006).
- Directed Lithiation : It has been shown that N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate can be doubly lithiated, leading to high yields of substituted products after reaction with various electrophiles (Keith Smith, G. El‐Hiti, & M. Alshammari, 2013).
Molecular Transformations and Derivatives
- Formation of Pyridazines and Quinoxalinyl Derivatives : Research shows that methyl [4-(oxoacetyl)phenyl]carbamate can undergo oxidation and condensation to form various compounds including pyridazine and quinoxalinyl derivatives, highlighting its versatility in organic synthesis (A. V. Velikorodov & E. Shustova, 2017).
- Synthesis of N-Arylcarbamates : The compound has been used in the synthesis of N-arylcarbamates with tetrazole fragments, further exemplifying its utility in synthesizing complex organic molecules (A. V. Velikorodov, N. N. Stepkina, V. A. Ionova, & E. Melent’eva, 2014).
Biological and Pharmacological Research
- Antioxidant Properties : It has been incorporated in the synthesis of bromophenol derivatives, which have shown effective inhibition of enzymes like carbonic anhydrase and acetylcholinesterase, indicating potential therapeutic applications (M. Boztaş et al., 2019).
- Nonlinear Optical Analysis : The compound was used in the synthesis of ethyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate, which has shown potential in nonlinear optical applications (A. Dhandapani, S. Manivarman, & S. Subashchandrabose, 2017).
Synthetic Applications in Nanotechnology
- Synthesis of Novel Polyacetylenes : This compound has been used in the synthesis of novel polyacetylenes containing carbamate and eugenol moieties, indicating its potential in advanced materials science (E. A. Rahim, 2020).
Future Directions
properties
IUPAC Name |
methyl N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-15-10-5-4-9(8-11(10)16-2)6-7-13-12(14)17-3/h4-5,8H,6-7H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVUVTBOECVPCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2970987.png)
![Methyl 4-(2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamido)benzoate](/img/structure/B2970988.png)
![8-(2-((3-chlorophenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2970989.png)
![4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzamide](/img/structure/B2970991.png)


![1-{7,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decan-9-yl}-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B2970997.png)

![3-(4-chlorophenyl)-7-[2-(4-ethylpiperazin-1-yl)ethoxy]-2-methyl-4H-chromen-4-one](/img/structure/B2971002.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2971004.png)
![N-[(3-Fluorophenyl)-(1-methylimidazol-2-yl)methyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2971006.png)
![Ethyl 2-[1-(benzenesulfonyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B2971009.png)
![1-(4-Tert-butylphenyl)-3-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]urea](/img/structure/B2971010.png)